methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride
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Overview
Description
Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is a synthetic compound characterized by the presence of a phenyl ring substituted with chlorine and fluorine atoms, an amino group, and a methoxy group. It is a crystalline solid at room temperature and has found significant use in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride generally involves the following key steps:
Formation of the Amino Acid Moiety: : Typically initiated through the Strecker synthesis where an aldehyde is reacted with ammonia (NH₃) and hydrogen cyanide (HCN) to form an aminonitrile, which is subsequently hydrolyzed to yield the corresponding amino acid.
Aryl Substitution: : The aromatic ring is often synthesized or modified through electrophilic aromatic substitution reactions. The introduction of chloro and fluoro substituents is done using chlorination (e.g., with thionyl chloride) and fluorination agents.
Esterification: : The amino acid is esterified using methanol (CH₃OH) in the presence of acid catalysts (e.g., sulfuric acid, H₂SO₄).
Industrial Production Methods
Industrial production methods may leverage catalytic processes and optimized conditions to ensure high yield and purity. Continuous flow synthesis reactors can enhance efficiency, offering better control over reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride undergoes various types of reactions including:
Oxidation: : Using oxidizing agents like potassium permanganate (KMnO₄) to form oxidized derivatives.
Reduction: : Utilizing reducing agents such as sodium borohydride (NaBH₄) to produce reduced products.
Substitution: : Electrophilic or nucleophilic substitution reactions on the aromatic ring or the amino group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: : Sodium borohydride (NaBH₄) in aqueous or alcoholic solvents.
Substitution: : Halogenating agents for chlorination and fluorination reactions.
Major Products
Major products depend on the reaction conditions and reagents used. For example, oxidation might yield carboxylic acid derivatives, while reduction could produce amine compounds.
Scientific Research Applications
Methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is utilized in multiple scientific research domains:
Chemistry: : As an intermediate in the synthesis of complex organic molecules.
Biology: : In the study of enzyme interactions and protein-ligand binding dynamics.
Industry: : Used as a precursor in the manufacture of agrochemicals and specialty chemicals.
Mechanism of Action
The compound exerts its effects through several mechanisms depending on its application:
Enzyme Inhibition: : Inhibits specific enzymes by binding to their active sites.
Receptor Modulation: : Interacts with cellular receptors, influencing signaling pathways.
Pathway Interference: : Modulates biochemical pathways, affecting cell metabolism and function.
Comparison with Similar Compounds
Compared to other similar compounds, methyl (2S)-2-amino-3-(3-chloro-4-fluorophenyl)propanoate hydrochloride is unique due to the specific positioning of its chlorine and fluorine substituents, which enhance its reactivity and binding affinity. Similar compounds include:
Methyl (2S)-2-amino-3-phenylpropanoate: : Lacks the chloro and fluoro groups.
Methyl (2S)-2-amino-3-(4-chlorophenyl)propanoate: : Contains only a chlorine substituent.
Methyl (2S)-2-amino-3-(3-fluorophenyl)propanoate: : Contains only a fluorine substituent.
Properties
CAS No. |
457654-83-0 |
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Molecular Formula |
C10H12Cl2FNO2 |
Molecular Weight |
268.1 |
Purity |
95 |
Origin of Product |
United States |
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